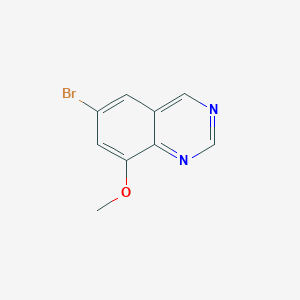

6-Bromo-8-methoxyquinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.07 g/mol |

IUPAC Name |

6-bromo-8-methoxyquinazoline |

InChI |

InChI=1S/C9H7BrN2O/c1-13-8-3-7(10)2-6-4-11-5-12-9(6)8/h2-5H,1H3 |

InChI Key |

WQPYNDAQTABABW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=CN=CN=C12)Br |

Origin of Product |

United States |

Synthetic Methodologies for the 6 Bromo 8 Methoxyquinazoline Core and Diversified Derivatives

Strategic Construction of the 6-Bromo-8-methoxyquinazoline Nucleus

Precursor Synthesis and Intermediate Generation

The synthesis of the this compound core often begins with readily available starting materials that are subsequently modified to introduce the desired functional groups. Key precursors and intermediates in these synthetic routes include 6-bromo-8-methoxyquinazolin-2-ol and 6-bromo-2-fluoro-3-methoxybenzaldehyde (B1292085).

One common strategy involves the bromination of 2,3-dimethoxybenzaldehyde (B126229) with N-bromosuccinimide (NBS) to produce 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br Another approach starts from o-vanillin, which undergoes molecular bromination to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by methylation to introduce the second methoxy (B1213986) group. scielo.br

Synthesis of 2-bromo-6-fluoro-3-methoxybenzaldehyde (B180106) can be achieved from 2-bromo-6-fluoro-3-methoxyaniline. This is converted to 2-bromo-6-fluoro-3-methoxybenzenecyanide via a Sandmeyer reaction, which is then reduced to the target benzaldehyde. researchgate.net

| Precursor/Intermediate | Synthetic Route |

| 6-bromo-2,3-dimethoxybenzaldehyde | Bromination of 2,3-dimethoxybenzaldehyde with N-bromosuccinimide (NBS). scielo.br |

| 5-bromo-2,3-dimethoxybenzaldehyde | Molecular bromination of o-vanillin followed by methylation. scielo.br |

| 2-bromo-6-fluoro-3-methoxybenzaldehyde | Sandmeyer reaction of 2-bromo-6-fluoro-3-methoxyaniline to the cyanide, followed by reduction. researchgate.net |

Regioselective Introduction of Bromo and Methoxy Functional Groups

The precise placement of the bromo and methoxy groups on the quinazoline (B50416) ring is crucial for the desired chemical properties and subsequent reactions. Regioselectivity is often controlled by the directing effects of existing substituents on the aromatic ring during electrophilic substitution reactions.

For instance, in the synthesis of 6-hydroxytetrahydroisoquinolines, treatment with molecular bromine at different temperatures leads to the formation of 5-bromo-6-hydroxytetrahydroisoquinolines as the sole product with high regioselectivity. latrobe.edu.au The synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved through various routes, often involving the cyclization of substituted anilines. researchgate.net For example, 4-bromoaniline (B143363) can be reacted with other reagents and then cyclized to form the quinoline (B57606) core. researchgate.net

The introduction of a methoxy group can be accomplished through nucleophilic substitution of a suitable leaving group, such as a halogen, with a methoxide (B1231860) source. For example, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) can be converted to 3-benzyl-6-bromo-2-methoxyquinoline (B32111) by reacting with sodium methoxide in methanol. google.com

Advanced Synthetic Transformations and Methodological Enhancements

Once the this compound nucleus is formed, it can be further functionalized using a variety of modern synthetic methods. These transformations allow for the introduction of diverse substituents and the construction of complex molecular architectures.

Directed Lithiation Approaches for ortho-Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalating group (DMG) on the aromatic ring coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgsemanticscholar.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a new substituent.

For quinazoline derivatives, existing heteroatoms within the ring system or substituents like a methoxy group can act as DMGs. This allows for the specific introduction of functional groups at positions ortho to the directing group, providing a high degree of control over the substitution pattern. This method is particularly useful for synthesizing derivatives that are not easily accessible through classical electrophilic aromatic substitution.

Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The bromo substituent at the 6-position of this compound makes it an ideal substrate for these reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide (in this case, this compound) with an organoboron compound in the presence of a palladium catalyst and a base. nih.gov It is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids and their esters. nih.gov This method has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates with functional groups that might interfere with other coupling methods. nih.govrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The Sonogashira reaction is a highly efficient method for introducing alkynyl groups onto the quinazoline core, which can then serve as versatile handles for further transformations. The reaction is typically carried out under mild, basic conditions. wikipedia.org While copper is often used to increase reactivity, copper-free versions have been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

| Cross-Coupling Reaction | Description | Key Features |

| Suzuki-Miyaura | Pd-catalyzed coupling of an organohalide with an organoboron compound. nih.gov | Mild conditions, high functional group tolerance, wide availability of reagents. nih.gov |

| Sonogashira | Pd/Cu-catalyzed coupling of a terminal alkyne with an organohalide. wikipedia.org | Efficient C(sp)-C(sp2) bond formation, mild and basic conditions. wikipedia.org |

Functional Group Interconversions and O-Alkylation Strategies

Further diversification of the this compound scaffold can be achieved through various functional group interconversions. For instance, a bromo group can be converted to other functionalities through nucleophilic substitution or other transformations.

O-alkylation is a common strategy employed for modifying quinazolinone derivatives. juniperpublishers.com The alkylation of the oxygen atom can alter the electronic properties and steric profile of the molecule, leading to changes in its biological activity. The regioselectivity of alkylation (N- vs. O-alkylation) can be controlled by the choice of reagents and reaction conditions. juniperpublishers.com

Process Intensification: Application of Telescoping Processes in Scalable Synthesis

Process intensification aims to develop more efficient, safer, and environmentally benign chemical manufacturing processes. A key strategy in achieving this is the use of "telescoping processes," which involve combining multiple synthetic steps into a single, continuous operation without the isolation of intermediates. This approach offers significant advantages in the scalable synthesis of complex molecules like this compound, including reduced cycle times, lower solvent and energy consumption, and minimized waste generation.

While a specific telescoping process for the synthesis of this compound is not extensively detailed in the available literature, a notable example of this methodology has been successfully applied to the synthesis of a structurally related analog, 5-bromo-2-methylamino-8-methoxyquinazoline. This process provides a valuable model for the potential application of telescoping in the production of this compound.

In the reported synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline, a conventional multi-step batch process involving four separate isolation stages was transformed into a streamlined two-step telescoped process. The original route began with 6-bromo-2-fluoro-3-methoxybenzaldehyde and proceeded through quinazoline ring formation, protection of the 2-amino group, methylation, and subsequent deprotection, with each intermediate being isolated.

The intensified, telescoped approach successfully combined the initial quinazoline ring formation and the subsequent acetylation (protection) step into a single operation. This was achieved by carefully selecting a common solvent, N,N-dimethylacetamide (DMA), that was suitable for both transformations. Following the initial reaction, the intermediate was not isolated but was directly subjected to the next reaction in the sequence within the same vessel. This strategic consolidation of steps led to a significant reduction in the number of required unit operations.

The successful application of a telescoping process to a closely related bromo-methoxy-quinazoline derivative strongly suggests that a similar approach could be developed for the scalable synthesis of this compound. Key considerations for developing such a process would include the selection of a versatile solvent system compatible with all reaction steps, careful control of reaction conditions to minimize side-product formation, and the implementation of appropriate in-process controls to monitor reaction progress and ensure product quality.

Table 1: Comparison of Conventional vs. Telescoped Synthesis of a Bromo-Methoxy-Quinazoline Derivative

| Parameter | Conventional Batch Process | Telescoped Process |

| Number of Isolation Steps | 4 | 2 |

| Overall Yield | Baseline | Increased by 18% |

| Process Efficiency | Lower | Higher |

| Waste Generation | Higher | Lower |

| Cycle Time | Longer | Shorter |

Spectroscopic and Analytical Techniques for Structural Characterization of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise arrangement of atoms within a molecule.

¹H NMR: The proton NMR spectrum of a quinazoline derivative would exhibit characteristic signals for the aromatic protons on the quinazoline core and any substituents. For this compound, one would expect to see distinct signals for the protons at positions 2, 4, 5, and 7 of the quinazoline ring. The chemical shifts of these protons would be influenced by the electronic effects of the bromo and methoxy groups. The methoxy group would typically appear as a singlet at approximately 3.9-4.1 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinazoline ring would be characteristic of the heterocyclic system, with the carbons bearing the bromo and methoxy substituents showing shifts influenced by these groups.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with isotopic peaks characteristic of the presence of a bromine atom.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring, C=N and C=C stretching vibrations of the quinazoline core, and C-O stretching of the methoxy group. The presence of the bromo substituent would also influence the fingerprint region of the spectrum.

Analytical Techniques for Purity Determination: Techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely used to assess the purity of synthesized compounds. These chromatographic methods separate the target compound from any impurities or unreacted starting materials, allowing for a quantitative determination of its purity.

Table 2: Expected Spectroscopic Data for this compound based on Analogous Compounds

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinazoline ring, singlet for the methoxy group (~3.9-4.1 ppm). |

| ¹³C NMR | Distinct signals for each carbon atom in the quinazoline ring and the methoxy group. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₉H₇BrN₂O, with characteristic isotopic pattern for bromine. |

| IR Spec. | Absorption bands for aromatic C-H, C=N, C=C, and C-O stretching vibrations. |

Structure Activity Relationship Sar and De Novo Molecular Design for 6 Bromo 8 Methoxyquinazoline Analogs

Positional and Substituent Effects on Pharmacological Profiles

The biological activity of 6-bromo-8-methoxyquinazoline analogs is profoundly influenced by the nature and position of various functional groups attached to the core scaffold. The interplay between these substituents dictates the molecule's interaction with its biological target, thereby modulating its efficacy and selectivity.

The presence of a halogen, specifically a bromine atom, at the 6-position of the quinazoline (B50416) ring is a common feature in many biologically active derivatives and is often associated with enhanced potency. Research has consistently shown that halogenation at this position can significantly improve the anticancer and antimicrobial properties of quinazoline compounds nih.govnih.govnih.gov.

Studies have indicated that the inclusion of a halogen at the C-6 position of the quinazoline scaffold can promote both anticancer and antimicrobial activities nih.gov. This enhancement is attributed to several factors, including the halogen's ability to increase cell membrane permeability and its potential to form halogen bonds with biological targets, thereby improving binding affinity. For instance, in the development of novel cytotoxic agents, the 6-bromo substitution is a key feature in quinazoline-4(3H)-one derivatives designed to target cancer cells nih.gov. The consensus in many SAR studies is that the presence of a halogen atom at position 6 is a critical determinant for improving the antimicrobial profiles of quinazolinone derivatives nih.gov. While halogens are generally beneficial, the specific halogen can matter; for example, one study on 2,4,6-trisubstituted quinazolines found an iodo-group at C-6 to be detrimental to antimicrobial activity, highlighting the nuanced effects of different halogens nih.gov.

Table 1: Effect of C-6 Halogenation on Quinazoline Activity

| General Structure | Position of Halogen | Observed Biological Effect | Reference |

|---|---|---|---|

| Quinazoline | 6 | Improved anticancer activity | nih.gov |

| Quinazoline | 6 | Promoted antimicrobial activity | nih.gov |

The methoxy (B1213986) group (-OCH3) at the 8-position of the quinazoline ring plays a significant role in modulating the pharmacological properties of its analogs, including their activity and selectivity. This electron-donating group can influence the electronic environment of the entire scaffold and participate in specific interactions within the target's binding site.

A notable example is the design of 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives as inhibitors of the β-catenin/TCF4 protein-protein interaction, a key pathway in cancer etiology nih.gov. In this context, the 8-methoxy group is an integral part of the scaffold that leads to potent cytotoxic agents against cancer cells with a constitutively activated β-catenin/TCF4 signaling pathway nih.gov. Similarly, studies on other quinazoline-based inhibitors have shown that methoxy groups on the benzene (B151609) ring portion of the scaffold, such as at positions 6 and 7, contribute to better inhibitory effects against receptor tyrosine kinases like EGFR and VEGFR-2 nih.gov. While not position 8, this suggests that methoxy groups in this region can positively influence kinase binding, likely by forming hydrogen bonds or favorable steric interactions. In some design strategies, methoxy groups are used to explore regions of the target binding pocket that point towards the solvent, where they are expected to have a less pronounced, but still potentially modulating, role on selectivity nih.gov.

Position 2: The substituent at the 2-position significantly influences the activity profile. SAR studies have shown that small hydrophobic groups, such as methyl (-CH3) or chloro (-Cl), at this position can lead to improved cellular permeability and are well-tolerated for binding at targets like the colchicine (B1669291) site of tubulin nih.gov. The presence of some bulk at the 2-position appears to be important for activity against receptor tyrosine kinases (RTKs) nih.gov. In the context of antimicrobial agents, the introduction of methyl, amine, or thiol groups at position 2 is considered essential for activity nih.gov. Further studies on 2-substituted quinazolin-4(3H)-ones have explored a wide range of substituents, including various heterocyclic moieties, to generate potent antibacterial and antifungal agents nih.govmdpi.com.

Position 3: The 3-position is also a key site for modification. For quinazolinone derivatives, the introduction of a substituted aromatic ring at this position is a common strategy to enhance antimicrobial properties nih.gov. The nature of the substituent at N-3 can be tailored to interact with specific amino acid residues in the target protein, thereby anchoring the inhibitor and increasing its potency.

Position 4: The 4-position is arguably one of the most frequently modified sites in the development of quinazoline-based inhibitors, particularly for kinases. An amine or substituted amine at the 4-position is a well-established strategy for promoting anticancer and antimicrobial activities nih.gov. For kinase inhibitors, a 4-anilino (phenylamine) substitution is a classic feature, with the aniline (B41778) ring projecting into the ATP-binding pocket. The substitution pattern on this aniline ring is crucial for achieving high affinity and selectivity for the target kinase over others nih.gov. For certain targets like VEGFR-2, the binding site is more accommodating, allowing for the introduction of bulk at the 4-position of the quinazoline scaffold without a loss of potency nih.gov.

Table 2: Summary of Substituent Effects on Quinazoline Analogs

| Position | Favorable Substituents | Impact on Biological Activity | Target Class Examples | Reference |

|---|---|---|---|---|

| 2 | Small hydrophobic groups (e.g., -CH3, -Cl) | Improved cellular permeability and binding | Tubulin, RTKs | nih.gov |

| 2 | Methyl, amine, or thiol groups | Essential for antimicrobial activity | Bacterial/Fungal targets | nih.gov |

| 3 | Substituted aromatic rings | Enhanced antimicrobial activity | Bacterial/Fungal targets | nih.gov |

| 4 | Amine or substituted amines (e.g., anilino) | Enhanced anticancer and antimicrobial activity | Kinases, various | nih.govnih.gov |

Elucidation of Key Pharmacophoric Features for Optimal Biological Response

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For this compound analogs, the key pharmacophoric features can be deduced from the extensive SAR studies.

The essential features for many quinazoline-based inhibitors, particularly those targeting kinases, include:

A Heterocyclic Core: The quinazoline ring itself acts as a scaffold, correctly positioning the other functional groups for interaction with the target.

Hydrogen Bond Acceptors: The nitrogen atoms (N1 and N3) in the quinazoline ring are critical hydrogen bond acceptors, often forming a hinge-binding interaction in the ATP pocket of kinases.

Hydrophobic Moieties: The benzene portion of the quinazoline scaffold provides a large hydrophobic surface that engages in van der Waals interactions.

A Halogen at C-6: The bromine atom at position 6 serves as a key interaction point, potentially forming halogen bonds or acting as a hydrophobic feature that enhances binding affinity nih.gov.

A Modulating Group at C-8: The 8-methoxy group can influence solubility and participate in additional hydrogen bonding or steric interactions that fine-tune selectivity nih.gov.

A Donor/Acceptor Group at C-4: Typically, a substituted amino group at this position is crucial. The N-H group acts as a hydrogen bond donor, while the attached substituent (e.g., an aniline ring) explores a deeper hydrophobic pocket, which is critical for both potency and selectivity nih.gov.

Molecular docking studies have helped to visualize these interactions, showing, for example, how quinazoline derivatives establish hydrogen bonds and other key interactions with crucial residues within the active site of targets like the Epidermal Growth Factor Receptor (EGFR) nih.gov.

Rational Design Strategies for Enhanced Potency and Selectivity

Rational, structure-based drug design is a powerful approach to optimize lead compounds into potent and selective drug candidates. This strategy relies on a detailed understanding of the target's three-dimensional structure and the specific molecular interactions that govern ligand binding.

For quinazoline analogs, these strategies often involve:

Structure-Guided Optimization: This approach uses high-resolution crystal structures of the target protein in complex with an inhibitor to guide the design of new analogs. By identifying unfilled pockets or opportunities for new interactions, chemists can make targeted modifications to the lead compound to improve its fit and affinity. This method has been successfully used to optimize inhibitors for various targets, including CDK9 and BTK nih.govnih.gov.

Computational Modeling: In the absence of experimental structures, homology modeling and molecular docking can be used to predict the binding mode of inhibitors. These computational tools allow for the virtual screening of compound libraries and the in silico evaluation of new designs before their synthesis, saving time and resources. Structure-based drug design was explicitly used to develop the 8-methoxyquinazoline derivatives targeting the β-catenin/TCF4 pathway nih.gov.

Fragment-Based and De Novo Design: These methods involve building inhibitors from smaller fragments or designing them from scratch to perfectly complement the target's active site.

Selectivity Enhancement: A key goal of rational design is to improve selectivity for the desired target over off-targets to minimize side effects. This can be achieved by designing substituents that exploit unique features of the target's binding site that are not present in other related proteins. For example, targeting the gatekeeper residue in kinases is a common strategy to achieve selectivity nih.gov.

Through the iterative application of these rational design principles, the this compound scaffold can be systematically modified to produce analogs with superior potency, improved selectivity, and more favorable drug-like properties.

Computational Chemistry and in Silico Approaches in the Study of 6 Bromo 8 Methoxyquinazoline

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a ligand to a biological target, such as a protein kinase.

Epidermal Growth Factor Receptor (EGFR)

Molecular docking studies have been conducted on 6-bromo-quinazoline derivatives to evaluate their binding affinity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. In one study, a series of 6-bromo-quinazoline-4(3H)-one derivatives were designed and docked into the active site of EGFR. The binding energies for the most active compound (8a) and a less active compound (8c) were calculated to be -6.7 kcal/mol and -5.3 kcal/mol, respectively. nih.govnih.gov These compounds were found to form hydrogen bonds and other significant interactions with key residues within the EGFR active site. nih.govnih.gov Another study on a different series of 6-bromoquinazoline (B49647) derivatives identified a hit compound (5b) that also showed favorable interactions with EGFR in docking simulations. nih.gov

Cyclooxygenase-2 (COX-2)

Aurora Kinase and PI3Kα Kinase

As of the current literature, specific molecular docking studies of 6-Bromo-8-methoxyquinazoline with Aurora kinase and PI3Kα kinase have not been reported. However, the quinazoline (B50416) scaffold is a known pharmacophore for various kinase inhibitors, and computational studies on other quinazoline derivatives against these targets have been performed. nih.govresearchgate.netrrpharmacology.runih.govmdpi.com For instance, docking studies on other classes of compounds have been used to identify potent inhibitors of Aurora Kinase A and PI3Kα. nih.govnih.govmdpi.com These studies provide a framework for how this compound could be virtually screened against these important cancer targets.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Molecular dynamics simulations are employed to study the physical movement of atoms and molecules over time, providing a detailed view of the conformational dynamics and stability of a ligand-protein complex.

Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. These calculations provide insights into various molecular properties that are crucial for understanding the biological activity of a compound.

DFT analysis was performed on 6-bromo-quinazoline-4(3H)-one derivatives at the B3LYP/6–31 + G(d, p) level of theory. nih.govnih.gov This analysis was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are important for determining the electronic properties and reactivity of the compounds. nih.gov The calculated total energy, enthalpy, and Gibbs free energy showed that the more active compound (8a) was thermodynamically more stable than the less active one (8c). nih.gov The hardness and softness parameters derived from HOMO and LUMO energies indicated that the more active compound had a greater hardness value, suggesting higher stability and lower reactivity. nih.gov Theoretical analysis of the IR spectrum was also computed and showed excellent agreement with experimental results. nih.gov

Table 1: Chemical Reactivity Indices for 6-Bromo-quinazoline Derivatives

| Parameter | Compound 8a | Compound 8c |

| Total Energy (E) | - | Less Stable |

| Enthalpy (H) | - | Less Stable |

| Gibbs Free Energy (G) | - | Less Stable |

| Hardness | Greater | Lower |

Note: This table is a qualitative representation based on the findings that compound 8a was more thermodynamically stable and had a greater hardness value than compound 8c. nih.gov

In Silico Screening and Virtual Ligand Library Design for Lead Identification

In silico screening involves the use of computational methods to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach, coupled with the design of virtual ligand libraries, is a powerful strategy for identifying new lead compounds.

While specific in silico screening campaigns for this compound are not detailed in the available literature, the general approach is widely applied to the quinazoline scaffold. For instance, a structure-based drug design approach was used to design novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives. semanticscholar.orgresearchgate.net These designed compounds were then synthesized and evaluated for their cytotoxic potential. semanticscholar.orgresearchgate.net The process typically involves creating a virtual library of derivatives based on a core scaffold like this compound and then docking these virtual compounds into the active site of a target protein to prioritize candidates for synthesis and biological testing.

Cheminformatics Applications in Data Analysis and Molecular Properties Prediction

Cheminformatics combines chemistry, computer science, and information science to analyze and predict the properties of chemical compounds. These applications are crucial for managing the large datasets generated in drug discovery and for predicting the drug-likeness of new molecular entities.

For quinazoline derivatives, cheminformatics tools are used to predict various physicochemical properties and to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For 6-bromoquinazoline derivatives, drug-likeness properties are often predicted as part of the computational evaluation. nih.gov These predictions help in the early stages of drug development to identify compounds with favorable pharmacokinetic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.